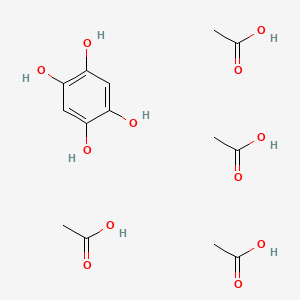

Acetic acid;benzene-1,2,4,5-tetrol

Description

Contextualization within Polyhydroxylated Benzene (B151609) Chemistry

Benzene-1,2,4,5-tetrol, also known as 1,2,4,5-tetrahydroxybenzene, is a significant member of the polyhydroxylated aromatic compounds. nih.gov This class of molecules, characterized by a benzene ring substituted with multiple hydroxyl (-OH) groups, is of fundamental interest in organic chemistry. The number and position of these hydroxyl groups profoundly influence the compound's chemical and physical properties, including its reactivity, solubility, and potential for forming intermolecular hydrogen bonds. rsc.org

The symmetrical arrangement of the four hydroxyl groups in benzene-1,2,4,5-tetrol imparts unique characteristics. It is a white crystalline solid that is highly soluble in polar solvents like water and ethanol. nih.gov The presence of multiple hydroxyl groups makes it a highly reactive molecule, capable of acting as a hydrogen bond donor and acceptor, which dictates its solid-state structure and interactions with other molecules. nih.govrsc.org This reactivity also makes it a versatile precursor for the synthesis of more complex molecules. nih.gov

Historical Development and Early Research Trajectories of Benzene-1,2,4,5-tetrol

Interest in benzene-1,2,4,5-tetrol dates back over a century, with early research focusing on its synthesis and fundamental reactivity. nih.gov A common early method for its preparation involved the reduction of 2,5-dihydroxy-1,4-benzoquinone (B104904). nih.gov For instance, a literature procedure from 1888 describes the synthesis of what was then called "tetroxybenzol" via the reduction of 2,5-dihydroxy-1,4-benzoquinone with tin(II) chloride in a hydrochloric acid solution. A more contemporary adaptation of this method involves mixing 2,5-dihydroxy-1,4-benzoquinone with concentrated hydrochloric acid under an inert atmosphere, followed by the addition of tin metal powder. nih.gov This reaction proceeds with vigorous effervescence and heating, ultimately yielding white crystals of benzene-1,2,4,5-tetrol upon cooling. nih.gov

Despite this long history of interest, the definitive crystal structure of the anhydrous form of benzene-1,2,4,5-tetrol was only recently determined in the 21st century. nih.gov Prior to this, its structure had only been characterized as a water solvate or in a co-crystal with 2,5-dihydroxy-1,4-benzoquinone. nih.gov This highlights the ongoing refinement of our understanding of even historically significant small molecules.

Overview of Research Significance of Benzene-1,2,4,5-tetrol and its Acetate (B1210297) Derivatives

In recent years, benzene-1,2,4,5-tetrol has gained significant attention as a versatile building block in materials science. nih.gov Its rigid structure and the presence of four reactive hydroxyl groups make it an ideal monomer for the synthesis of a variety of advanced materials. These include coordination polymers, covalent organic frameworks (COFs), and other supramolecular structures. nih.gov For example, it has been used as a linear linker to create two-dimensional square-pored boronate ester COFs, which have potential applications in electronic devices like field-effect transistors. nih.gov It has also been incorporated into hafnium- and zirconium-containing coordination polymers that exhibit interesting water sorption properties. nih.gov

The acetate derivative, formally named benzene-1,2,4,5-tetrayl tetraacetate or 1,2,4,5-tetraacetoxybenzene, is formed by the acetylation of the four hydroxyl groups of benzene-1,2,4,5-tetrol. This transformation from a phenol (B47542) to an ester significantly alters the compound's properties. While specific, in-depth research on the isolated tetraacetate is not extensively documented in the reviewed literature, the acetylation of phenols is a fundamental and widely utilized reaction in organic synthesis. This reaction is typically carried out using acetic anhydride (B1165640) or acetyl chloride in the presence of a base. The resulting acetate esters are generally less polar and more stable than the parent phenols, and this derivatization is often employed to protect the hydroxyl groups during multi-step syntheses. Given the extensive use of the parent tetrol in polymer and materials chemistry, its acetate derivative represents a potentially valuable, more stable precursor or intermediate for the synthesis of functional materials.

Data Tables

Table 1: Properties of Benzene-1,2,4,5-tetrol

| Property | Value | Reference |

| Molecular Formula | C₆H₆O₄ | nih.govnih.gov |

| Molar Mass | 142.11 g/mol | nih.gov |

| Appearance | White crystalline solid | nih.gov |

| Solubility | Highly soluble in water and ethanol | nih.govontosight.ai |

| IUPAC Name | benzene-1,2,4,5-tetrol | nih.gov |

| Synonyms | 1,2,4,5-tetrahydroxybenzene, 2,5-dihydroxyhydroquinone | nih.gov |

Table 2: Spectroscopic Data of Benzene-1,2,4,5-tetrol

| Technique | Data | Reference |

| IR (ATR) νmax /cm⁻¹ | 3146.01 (br, OH), 1551.54 (s, Ar C—C), 1155.90 (w, C—O) | nih.gov |

| ¹H NMR (400 MHz, DMSO-d₆, p.p.m., δ) | 9.66 (s, 4H, OH), 5.94 (s, 2H, Ar H) | nih.gov |

| ¹³C NMR (400 MHz, DMSO-d₆, p.p.m., δ) | 138.46, 104.81 | nih.gov |

| MS (ESI) m/z | 165.02 (M+Na) | nih.gov |

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

107770-91-2 |

|---|---|

Molecular Formula |

C14H22O12 |

Molecular Weight |

382.32 g/mol |

IUPAC Name |

acetic acid;benzene-1,2,4,5-tetrol |

InChI |

InChI=1S/C6H6O4.4C2H4O2/c7-3-1-4(8)6(10)2-5(3)9;4*1-2(3)4/h1-2,7-10H;4*1H3,(H,3,4) |

InChI Key |

JQLKDEMZYIGEPV-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)O.CC(=O)O.CC(=O)O.CC(=O)O.C1=C(C(=CC(=C1O)O)O)O |

Origin of Product |

United States |

Synthetic Methodologies for Benzene 1,2,4,5 Tetrol and Its Functionalized Derivatives

Established Synthetic Pathways for Benzene-1,2,4,5-tetrol

The preparation of benzene-1,2,4,5-tetrol can be achieved through several established chemical routes, primarily involving the reduction of quinone-based precursors or multi-step derivatization from nitro-aromatic compounds.

A primary and well-documented method for synthesizing benzene-1,2,4,5-tetrol involves the chemical reduction of 2,5-dihydroxy-1,4-benzoquinone (B104904). nih.gov This precursor, itself a derivative of 1,4-benzoquinone (B44022), serves as a direct antecedent to the desired tetrol.

The reaction is typically carried out using a strong reducing agent in an acidic medium. A common procedure involves suspending 2,5-dihydroxy-1,4-benzoquinone in concentrated hydrochloric acid under an inert atmosphere. nih.gov To this suspension, a reducing metal such as tin powder is added, initiating a vigorous reaction. nih.gov The mixture is then heated to drive the reduction to completion. Following the reaction, the product is isolated by cooling the filtrate to induce crystallization, yielding white crystals of benzene-1,2,4,5-tetrol. nih.gov

Table 1: Synthesis of Benzene-1,2,4,5-tetrol via Reduction

| Precursor | Reagents | Key Conditions | Product | Yield | Reference |

|---|

An alternative synthetic strategy involves a multi-step pathway starting from substituted nitro-aromatic compounds. This approach leverages the chemical versatility of the nitro group, which can be transformed into other functionalities. A general, established pathway involves the reduction of a p-nitrophenol or a related nitro-aromatic compound to its corresponding amine, followed by oxidation to a p-benzoquinone, and a final reduction to the hydroquinone (B1673460) derivative. rsc.org

For instance, a route can be conceptualized starting from p-nitroaniline. The synthesis of p-dinitrobenzene from p-nitroaniline is a known procedure, involving diazotization followed by a nitrite (B80452) displacement reaction. orgsyn.org The resulting p-dinitrobenzene can be reduced to p-phenylenediamine (B122844). Subsequent oxidation of p-phenylenediamine yields p-benzoquinone, a key intermediate. This p-benzoquinone can then be hydroxylated to 2,5-dihydroxy-1,4-benzoquinone, which is then reduced to benzene-1,2,4,5-tetrol as described in the previous section (2.1.1). This multi-step process highlights the utility of nitro-aromatics as foundational starting materials.

Table 2: Conceptual Synthetic Pathway from Nitro-aromatics

| Starting Material | Intermediate Steps | Final Precursor | Final Product | Reference (for key transformations) |

|---|

Strategies for Functionalization of Benzene-1,2,4,5-tetrol Hydroxyl Groups

The four hydroxyl groups on the benzene-1,2,4,5-tetrol ring are reactive sites that allow for further molecular elaboration. Acylation and other esterification reactions are primary methods for this functionalization.

The hydroxyl moieties of benzene-1,2,4,5-tetrol can readily undergo acylation to form esters. This is a fundamental transformation for protecting the hydroxyl groups or for modifying the molecule's physical and chemical properties.

The reaction between benzene-1,2,4,5-tetrol and acetic acid or, more commonly, acetic anhydride (B1165640), results in the formation of its tetra-acetylated derivative, benzene-1,2,4,5-tetrayl tetraacetate. This is a standard esterification reaction. The most common protocol for the complete acetylation of polyhydroxylated compounds involves using an excess of acetic anhydride with pyridine (B92270) as a solvent and catalyst. nih.govresearchgate.net

The general procedure involves dissolving the hydroxyl-containing compound in anhydrous pyridine, followed by the addition of acetic anhydride. nih.gov The reaction is typically stirred at room temperature until completion, which can be monitored by techniques like thin-layer chromatography (TLC). researchgate.net Pyridine acts as a base catalyst, activating the hydroxyl groups for a more rapid reaction. researchgate.net The work-up procedure involves quenching the excess acetic anhydride and removing the pyridine, often through co-evaporation with a solvent like toluene, followed by purification. researchgate.net This method is highly effective for achieving per-O-acetylation of molecules with multiple hydroxyl groups. nih.gov

Table 3: General Protocol for Acetylation of Polyols

| Substrate | Reagents | Catalyst/Solvent | Key Conditions | Product | Reference |

|---|

Beyond simple acetylation, the hydroxyl groups of benzene-1,2,4,5-tetrol can participate in other types of esterification reactions, forming linkages with different acidic functional groups. These reactions are crucial for creating advanced materials.

One significant example is the formation of boronate esters. Benzene-1,2,4,5-tetrol has been used as a linker in the synthesis of covalent organic frameworks (COFs) by reacting it with boronic acid-containing molecules. nih.gov This reaction forms stable boronate ester linkages (B-O-C), creating a porous, two-dimensional polymer network. nih.gov

Another investigated esterification involves reactions with phosphorus-based acid derivatives. For example, novel cyclodiphosphazane ligands have been synthesized by appending them to 1,2,4,5-tetrahydroxybenzene. rsc.org This involves the formation of P-O-Ar bonds, demonstrating that the hydroxyl groups can react with phosphorus chlorides to create organophosphorus esters, which are valuable as ligands for transition metal complexes. rsc.org

Formation of Ethers and other O-Substituted Derivatives

The hydroxyl groups on the benzene-1,2,4,5-tetrol scaffold are prime targets for substitution, allowing for the creation of ethers and esters. A common method for introducing acetate (B1210297) groups is the Thiele-Winter acetoxylation. This reaction typically involves treating a benzoquinone precursor with acetic anhydride in the presence of an acid catalyst, such as sulfuric acid, to yield acetoxy derivatives. chemcess.com For example, the reaction of p-benzoquinone with acetic anhydride produces triacetylhydroxyquinol. chemcess.com

While direct etherification of benzene-1,2,4,5-tetrol is feasible, methodologies applied to its isomers provide insight into potential synthetic routes. For the related compound benzene-1,2,3,5-tetrol, various methyl ethers, including 1,3- and 2,5-dimethyl ethers, a 2,3,5-trimethyl ether, and a tetramethyl ether, have been successfully synthesized. rsc.org The general strategy for these syntheses involved a multi-step process starting from substituted nitrophenols, which were reduced to amines, then oxidized to the corresponding p-benzoquinones, and finally reduced to yield the desired poly-etherified tetrol derivatives. rsc.org

Table 1: Synthesis of O-Substituted Derivatives

| Starting Material | Reagents | Product Type | Methodology |

|---|---|---|---|

| 1,4-Benzoquinone derivatives | Acetic anhydride, Acid catalyst (e.g., H₂SO₄) | Acetoxy derivatives | Thiele-Winter Acetoxylation chemcess.com |

| Substituted Nitrophenols / Pyrogallols | Reduction, Oxidation, further Reduction | Methyl ethers (dimethyl, trimethyl, tetramethyl) | Multi-step synthesis via p-benzoquinone intermediate rsc.org |

Introduction of Phosphorous-Containing Ligands onto Benzene-1,2,4,5-tetrol Scaffold

Benzene-1,2,4,5-tetrol is a valuable precursor for the synthesis of complex molecules, including phosphorus-containing ligands designed for use in transition-metal complexes. nih.govresearchgate.net The tetrol acts as a structural scaffold onto which phosphorus moieties can be anchored. This application highlights the compound's role in creating specialized ligands that can coordinate with metal centers, forming complexes with potential applications in catalysis and materials science. nih.gov Research, such as that by Pandey et al. in 2019, has specifically pointed to the use of benzene-1,2,4,5-tetrol in accessing these sophisticated ligand structures. nih.govresearchgate.net

Table 2: Phosphorus-Containing Derivatives

| Precursor | Derivative Type | Application | Key Finding |

|---|---|---|---|

| Benzene-1,2,4,5-tetrol | Phosphorous-containing ligands | Formation of transition-metal complexes nih.govresearchgate.net | Serves as a key precursor for accessing complex ligand structures. nih.govresearchgate.net |

Green Chemistry Principles in Benzene-1,2,4,5-tetrol Synthesis and Derivatization

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. mdpi.com These principles are relevant to the synthesis and derivatization of benzene-1,2,4,5-tetrol, focusing on aspects like solvent choice, catalyst efficiency, and energy consumption.

One key aspect is the use of environmentally benign solvents and catalysts. For reactions involving benzoquinones, such as the Thiele-Winter reaction, ionic liquids have been identified as promising green solvents that can be recovered and reused. chemcess.com Furthermore, the use of hydrogen peroxide (H₂O₂) as an oxidizing agent is a green alternative, as its primary byproduct is water. mdpi.com Studies on the degradation of 2,5-dihydroxy-1,4-benzoquinone (DHBQ) by hydrogen peroxide show that it breaks down into simpler molecules like malonic acid and acetic acid, providing a basis for understanding its environmental fate and for developing green bleaching processes. nih.gov

Energy efficiency is another cornerstone of green chemistry. wiley-vch.de Techniques such as microwave-assisted synthesis can significantly reduce reaction times and improve yields, offering a greener alternative to conventional heating methods for the synthesis of derivatives. mdpi.com The industrial production of the precursor 1,4-benzoquinone itself can be made greener by employing catalytic oxidation of hydroquinone with air, a more sustainable method than using stoichiometric oxidants. chemcess.com

Table 3: Application of Green Chemistry Principles

| Green Principle | Example Application | Potential Benefit |

|---|---|---|

| Use of Greener Solvents | Employing ionic liquids in benzoquinone reactions. chemcess.com | Solvent can be recovered and reused, reducing waste. |

| Use of Safer Reagents/Catalysts | Using hydrogen peroxide (H₂O₂) as an oxidant. mdpi.com | Generates water as a benign byproduct. |

| Energy Efficiency | Microwave-assisted synthesis for derivatization. mdpi.com | Reduces reaction times and energy consumption. |

| Catalysis | Catalytic air oxidation of hydroquinone to produce 1,4-benzoquinone. chemcess.com | Avoids the use of stoichiometric and often more hazardous oxidizing agents. |

Mentioned Compounds

Advanced Structural Characterization and Spectroscopic Analysis of Benzene 1,2,4,5 Tetrol Systems

Crystal Structure Determination of Benzene-1,2,4,5-tetrol and its Solvates

The crystal structure of benzene-1,2,4,5-tetrol has been determined at 120 K, providing significant insights into its solid-state architecture. nih.goviucr.org Prior to this, only the structures of its water solvate and a co-crystal with 2,5-dihydroxy-1,4-benzoquinone (B104904) were known. nih.goviucr.org

Analysis of Triclinic Space Group and Asymmetric Unit Configurations

Benzene-1,2,4,5-tetrol crystallizes in the triclinic space group P-1. nih.goviucr.orgiucr.org A notable feature of its crystal structure is the presence of four independent molecules in the asymmetric unit, labeled A, B, C, and D. nih.govresearchgate.net This configuration means that the four molecules are not related by symmetry within the unit cell. The molecule itself has a crystallographically imposed inversion center in some related structures, but in its pure form, the asymmetric unit contains these four distinct molecules. researchgate.netnih.gov

Table 1: Crystal Data and Structure Refinement for Benzene-1,2,4,5-tetrol

| Parameter | Value |

|---|---|

| Empirical formula | C₆H₆O₄ |

| Formula weight | 142.11 |

| Temperature (K) | 120 |

| Crystal system | Triclinic |

| Space group | P-1 |

| a (Å) | 6.014 (1) |

| b (Å) | 10.001 (1) |

| c (Å) | 10.513 (2) |

| α (°) | 91.164 (2) |

| β (°) | 94.815 (2) |

| γ (°) | 106.336 (3) |

| Volume (ų) | 604.01 (16) |

| Z | 1 |

Source: nih.govresearchgate.net

Investigation of Intermolecular π–π Stacking Interactions in Crystalline Architectures

In the crystal lattice, each of the four symmetry-unique molecules of benzene-1,2,4,5-tetrol engages in π–π stacking interactions with molecules of its own kind, forming four distinct π–π stacks. nih.goviucr.orgiucr.org For instance, molecule A forms a stack composed exclusively of other A molecules. researchgate.net These stacking interactions are a significant force in the supramolecular assembly, contributing to the stability of the crystal structure. libretexts.org

The centroid-to-centroid distance for these interactions is approximately 3.7474 Å. researchgate.net The perpendicular distances between the centroids and the planes of the aromatic rings vary for each unique molecule:

Molecule A: 3.4457 (7) Å researchgate.net

Molecule B: 3.5166 (8) Å researchgate.net

Molecule C: 3.5653 (8) Å researchgate.net

Molecule D: 3.5653 (8) Å researchgate.net

These face-to-face arrangements can occur in either a sandwich or a displaced stacking manner and are governed by a combination of dispersion and electrostatic forces. libretexts.org

Elucidation of Extended Intermolecular Hydrogen Bonding Networks

An extensive and intricate network of intermolecular hydrogen bonds is a defining feature of the benzene-1,2,4,5-tetrol crystal structure. nih.goviucr.org Every hydroxyl group in the structure participates as both a hydrogen-bond donor and an acceptor, leading to a robust three-dimensional framework. nih.goviucr.orgresearchgate.net

Table 2: Selected Hydrogen-Bond Geometry (Å, °)

| D—H···A | D—H | H···A | D···A | D—H···A |

|---|---|---|---|---|

| O4A—H4A···O4Cⁱ | 0.85 (2) | 1.89 (2) | 2.715 (2) | 163 (2) |

| O4B—H4B···O4Dⁱⁱ | 0.86 (2) | 1.88 (2) | 2.708 (2) | 163 (3) |

| O4C—H4C···O4B | 0.86 (2) | 1.85 (2) | 2.702 (2) | 167 (2) |

| O5B—H5B···O5A | 0.84 (2) | 1.80 (2) | 2.633 (2) | 169 (2) |

Symmetry codes: (i) x-1, y+1, z; (ii) x-1, y, z. Source: iucr.org

Spectroscopic Characterization Techniques for Benzene-1,2,4,5-tetrol and its Acetate (B1210297) Derivatives

Spectroscopic methods are essential for confirming the molecular structure of benzene-1,2,4,5-tetrol and its derivatives in non-crystalline states and for analyzing their vibrational properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) for Structural Confirmation

¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of benzene-1,2,4,5-tetrol. The spectra are typically recorded in a solvent like DMSO-d₆. nih.goviucr.orgiucr.org

The ¹H NMR spectrum shows two distinct signals:

A singlet at approximately 9.66 ppm, which integrates to 4H, corresponds to the four hydroxyl protons. nih.goviucr.orgiucr.org

A singlet at around 5.94 ppm, integrating to 2H, is assigned to the two aromatic protons on the benzene (B151609) ring. nih.goviucr.orgiucr.org

The ¹³C NMR spectrum is also characteristically simple, displaying two signals for the carbon atoms of the benzene ring, consistent with the molecule's symmetry:

A signal at 138.46 ppm is attributed to the carbon atoms bonded to the hydroxyl groups. nih.goviucr.orgiucr.org

A signal at 104.81 ppm corresponds to the carbon atoms bonded to the hydrogen atoms. nih.goviucr.orgiucr.org

Table 3: NMR Spectroscopic Data for Benzene-1,2,4,5-tetrol in DMSO-d₆

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | 9.66 | s | 4H, OH |

| ¹H | 5.94 | s | 2H, Ar-H |

| ¹³C | 138.46 | - | Ar-C-O |

| ¹³C | 104.81 | - | Ar-C-H |

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy provides valuable information about the functional groups and vibrational modes within the benzene-1,2,4,5-tetrol molecule. The spectrum, typically obtained using an Attenuated Total Reflectance (ATR) accessory, shows characteristic absorption bands. nih.goviucr.orgiucr.org

Key vibrational frequencies observed are:

A broad band around 3146.01 cm⁻¹, which is characteristic of the O-H stretching vibrations of the hydroxyl groups, broadened due to extensive hydrogen bonding. nih.goviucr.orgiucr.org

A strong absorption at 1551.54 cm⁻¹, assigned to the C-C stretching vibrations within the aromatic ring. nih.goviucr.orgiucr.org

A weaker band at 1155.90 cm⁻¹, corresponding to the C-O stretching vibrations. nih.goviucr.orgiucr.org

The analysis of vibrational modes in benzene and its derivatives can be complex. For a molecule with D₆h symmetry like benzene, certain modes are IR active while others are only Raman active or inactive in both. libretexts.org Although benzene-1,2,4,5-tetrol has lower symmetry, the principles of vibrational analysis remain crucial for interpreting its IR spectrum. researchgate.netnih.gov

Table 4: Key IR Absorption Bands for Benzene-1,2,4,5-tetrol

| Wavenumber (νₘₐₓ, cm⁻¹) | Intensity | Assignment |

|---|---|---|

| 3146.01 | broad | O-H stretch |

| 1551.54 | strong | Aromatic C-C stretch |

| 1155.90 | weak | C-O stretch |

Mass Spectrometry (MS) for Molecular Ion Characterization

Mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of benzene-1,2,4,5-tetrol. The molecular formula of benzene-1,2,4,5-tetrol is C₆H₆O₄, corresponding to a molecular weight of approximately 142.11 g/mol . alfa-chemistry.comnih.gov

Soft ionization techniques are particularly useful for observing the molecular ion with minimal fragmentation. Electrospray ionization (ESI) is a common method for analyzing polar molecules like benzene-1,2,4,5-tetrol. In ESI-MS, the compound is typically ionized by forming adducts with cations such as sodium ([M+Na]⁺) or protons ([M+H]⁺), or by deprotonation to form [M-H]⁻ in negative ion mode. For benzene-1,2,4,5-tetrol, a sodium adduct has been observed with a mass-to-charge ratio (m/z) of 165.02. nih.govresearchgate.net

Under higher energy conditions, such as those in electron ionization (EI), the molecular ion ([M]⁺) can undergo fragmentation. While the specific fragmentation pattern for benzene-1,2,4,5-tetrol is not detailed in the provided results, the fragmentation of aromatic rings is well-understood. For the benzene molecular ion ([C₆H₆]⁺), a key fragmentation is the loss of a hydrogen atom to form the stable phenyl cation [C₆H₅]⁺ at m/z 77. docbrown.info Further fragmentation can occur through the loss of acetylene (B1199291) (C₂H₂) units. For benzene-1,2,4,5-tetrol, fragmentation would likely involve characteristic losses of water (H₂O), carbon monoxide (CO), and other small neutral molecules from the hydroxylated ring.

Table 1: Mass Spectrometry Data for Benzene-1,2,4,5-tetrol

| Ion Species | Formula | Calculated m/z | Observed m/z | Ionization Method | Reference |

|---|---|---|---|---|---|

| Molecular Weight | C₆H₆O₄ | 142.11 | - | - | alfa-chemistry.comnih.gov |

| Sodium Adduct | [C₆H₆O₄+Na]⁺ | 165.02 | 165.02 | ESI | nih.govresearchgate.net |

| Protonated Molecule | [C₆H₆O₄+H]⁺ | 143.03 | - | ESI (Predicted) |

Chromatographic Methods for Purification and Elucidation

Chromatographic techniques are indispensable for the separation, purification, and quantitative analysis of benzene-1,2,4,5-tetrol from reaction mixtures and for assessing its purity.

High-Performance Liquid Chromatography (HPLC) for Separation and Quantification

High-Performance Liquid Chromatography (HPLC) is a primary method for the analysis and purification of non-volatile, polar compounds like benzene-1,2,4,5-tetrol. Given its high polarity due to the four hydroxyl groups, a reverse-phase (RP) HPLC method is suitable.

In a typical RP-HPLC setup, a polar mobile phase is used with a non-polar stationary phase, such as a C18-bonded silica (B1680970) column. researchgate.net For benzene-1,2,4,5-tetrol, the mobile phase would likely consist of a mixture of water and a polar organic solvent like methanol (B129727) or acetonitrile. researchgate.netsielc.com To ensure good peak shape and reproducibility, a small amount of an acid, such as formic acid or phosphoric acid, is often added to the mobile phase. sielc.comsielc.com Quantification is achieved using a UV detector, as the benzene ring is chromophoric; the optimal absorption wavelength can be determined by UV-Vis spectrophotometry. researchgate.net

Table 2: Exemplary HPLC Method for Benzene-1,2,4,5-tetrol Analysis

| Parameter | Condition |

|---|---|

| Column | C18-bonded silica (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | Isocratic mixture of Water/Methanol (e.g., 70:30 v/v) with 0.1% Formic Acid |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Column Temperature | 25 °C |

Gas Chromatography (GC) for Volatile Derivative Analysis

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. However, benzene-1,2,4,5-tetrol is a non-volatile solid due to its high molecular weight and the extensive hydrogen bonding afforded by its four hydroxyl groups. Therefore, direct analysis by GC is not feasible.

To make it amenable to GC analysis, benzene-1,2,4,5-tetrol must first be converted into a more volatile derivative. A common derivatization technique for compounds with active hydrogen atoms (like those in hydroxyl groups) is silylation. Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or a mixture of trimethylchlorosilane (TMCS) and hexamethyldisilazane (B44280) (HMDS) can be used to replace the acidic protons of the hydroxyl groups with non-polar trimethylsilyl (B98337) (TMS) groups. The resulting per-silylated derivative, 1,2,4,5-tetrakis(trimethylsilyloxy)benzene, is significantly more volatile and thermally stable, allowing for analysis by GC, often coupled with a mass spectrometer (GC-MS) for definitive identification.

Table 3: Typical GC Method for Volatile Derivative of Benzene-1,2,4,5-tetrol

| Parameter | Condition |

|---|---|

| Analyte | 1,2,4,5-tetrakis(trimethylsilyloxy)benzene |

| Column | Capillary column with a non-polar stationary phase (e.g., 5% Phenyl Polysiloxane) |

| Carrier Gas | Helium or Hydrogen |

| Injector Temperature | 250 °C |

| Oven Program | Start at 100 °C, ramp to 280 °C at 10 °C/min |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Purity Assessment

Thin-Layer Chromatography (TLC) is a rapid, simple, and inexpensive technique used extensively in synthetic organic chemistry to monitor the progress of reactions and assess the purity of products. libretexts.org

For a reaction involving benzene-1,2,4,5-tetrol, such as its synthesis or its use as a monomer, TLC can provide qualitative information quickly. nih.govlibretexts.org A small aliquot of the reaction mixture is spotted on a TLC plate alongside spots of the starting materials and, if available, the expected product. libretexts.org The plate is then developed in a suitable solvent system. Due to the high polarity of benzene-1,2,4,5-tetrol, a relatively polar mobile phase, such as a mixture of ethyl acetate and methanol or dichloromethane (B109758) and methanol, would be required to achieve an appropriate retention factor (Rf). After elution, the spots can be visualized under UV light, as the benzene ring is UV-active. libretexts.org The disappearance of the starting material spot and the appearance of a new product spot indicate the reaction's progress. libretexts.org Purity can be assessed by the presence of a single spot for the final, isolated product.

Table 4: Example of TLC for Monitoring Synthesis of Benzene-1,2,4,5-tetrol

| Application | Details |

|---|---|

| Reaction | Reduction of 2,5-dihydroxy-1,4-benzoquinone to benzene-1,2,4,5-tetrol |

| Stationary Phase | Silica gel on an aluminum or glass plate |

| Mobile Phase | Ethyl Acetate / Methanol (e.g., 8:2 v/v) |

| Spotting | Lane 1: 2,5-dihydroxy-1,4-benzoquinone (starting material)Lane 2: Co-spot of starting material and reaction mixtureLane 3: Reaction mixture aliquot |

| Visualization | UV lamp (254 nm) |

| Observation | Reaction completion is indicated by the disappearance of the starting material spot in Lane 3 and the appearance of a new, more polar (lower Rf) spot corresponding to benzene-1,2,4,5-tetrol. |

Reactivity and Mechanistic Studies of Benzene 1,2,4,5 Tetrol Transformations

Oxidation-Reduction Potentials and their Impact on Benzene-1,2,4,5-tetrol Reactivity

Benzene-1,2,4,5-tetrol is highly susceptible to oxidation, a characteristic central to its reactivity. This process involves the transformation into 2,5-dihydroxy-1,4-benzoquinone (B104904). This redox reaction is reversible, meaning the tetrol can be regenerated from the quinone through reduction. wikipedia.org This reversible nature has garnered interest in its potential application in rechargeable sodium-salt-based batteries. wikipedia.org

The ease with which hydroxylated benzene (B151609) metabolites undergo oxidation has been correlated with their biological activity. A study on the effects of benzene metabolites on DNA synthesis in mouse lymphoma cells found a strong correlation (r = 0.997) between the oxidation potential of these compounds and their ability to inhibit DNA synthesis. nih.gov This suggests that the oxidation of a phenol (B47542) or its metabolite may be a necessary step for the observed biological effect. nih.gov While benzene itself showed no effect on DNA synthesis at concentrations up to 1 mM, its hydroxylated metabolites, including catechol and hydroquinone (B1673460), were effective inhibitors. nih.gov Benzoquinone was identified as the most potent inhibitor, followed by hydroquinone, benzenetriol, catechol, and phenol. nih.gov This highlights the significant impact of the oxidation-reduction properties of these compounds on their biological interactions.

Table 1: Comparative Inhibition of DNA Synthesis by Benzene Metabolites

| Compound | ED50 (M) for DNA Synthesis Inhibition |

| p-Benzoquinone | 5 x 10⁻⁶ |

| Hydroquinone | 1 x 10⁻⁵ |

| 1,2,4-Benzenetriol | 1.8 x 10⁻⁴ |

| Catechol | 2.5 x 10⁻⁴ |

| Phenol | 8.0 x 10⁻⁴ |

This table is based on data from a study on L5178YS mouse lymphoma cells and illustrates the relative potency of different benzene metabolites in inhibiting DNA synthesis. nih.gov

Mechanistic Investigations of Acetic Acid-Mediated Reactions

Acetic acid can play a significant role in reactions involving polyhydroxylated aromatic compounds like benzene-1,2,4,5-tetrol, particularly in esterification and oxidative transformations.

The esterification of alcohols with carboxylic acids, such as acetic acid, is a reversible reaction that is often limited by thermodynamic equilibrium. mdpi.com The kinetics of such reactions are influenced by several factors, including temperature, the molar ratio of reactants, and the presence of a catalyst. mdpi.comresearchgate.net For instance, in the esterification of 1-methoxy-2-propanol (B31579) with acetic acid using an ion-exchange resin as a catalyst, an increase in reaction temperature, the molar ratio of acid to alcohol, and catalyst loading were all found to enhance the reaction kinetics. mdpi.com

The activation energy (Eact) for the forward reaction is a key thermodynamic parameter. For the esterification of acetic acid with 2-propanol catalyzed by different acidic cation exchange resins, the activation energies were determined to be 57.0, 59.0, and 64.0 kJ/mol for Dowex 50Wx8-400, Amberlite IR-120, and Amberlyst 15, respectively. researchgate.net Another study on the esterification of 1-methoxy-2-propanol and acetic acid over Amberlyst-35 determined the apparent activation energy to be 62.0 ± 0.2 kJ/mol. mdpi.com These values provide insight into the energy barriers of the reaction. The reaction is generally found to be mildly exothermic. researchgate.net

Kinetic models such as the pseudo-homogeneous (PH), Eley-Rideal (ER), and Langmuir-Hinshelwood-Hougen-Watson (LHHW) models are used to describe the reaction mechanism. mdpi.com The LHHW model was found to be the most consistent with experimental data for the esterification of 1-methoxy-2-propanol and acetic acid, suggesting a surface reaction-controlled process. mdpi.com

Acetic acid can serve as a solvent and a potential catalyst in the oxidation of polyhydroxylated aromatics. For instance, benzene-1,2,4,5-tetrol can be recrystallized from glacial acetic acid for purification. wikipedia.org In aqueous solutions, benzene-1,2,4,5-tetrol quickly turns brown due to oxidation. wikipedia.org

The oxidation of aromatic compounds can be catalyzed by enzymes such as monooxygenases. researchgate.net These enzymes insert an oxygen atom into the aromatic ring. researchgate.net While direct studies on the role of acetic acid in the non-enzymatic oxidation of benzene-1,2,4,5-tetrol are not detailed in the provided results, the acidic environment can influence the redox potential of the system and the stability of intermediates. In electrophilic substitution reactions of benzene, such as nitration, an acid catalyst like sulfuric acid is used to generate the electrophile. byjus.com A similar principle of enhancing electrophilicity could apply to certain oxidative pathways in the presence of acetic acid.

Reaction Mechanisms in Condensation and Polymerization Involving Benzene-1,2,4,5-tetrol

Benzene-1,2,4,5-tetrol is a versatile monomer used in the synthesis of various polymers, coordination polymers, and covalent organic frameworks (COFs). nih.govresearchgate.net Its four hydroxyl groups allow it to act as a linker, connecting other structural units. nih.govresearchgate.net

The reaction of benzene-1,2,4,5-tetrol with aromatic diboronic acids leads to the formation of polymeric poly(dioxaborol)s. wikipedia.org These polymers can form self-organizing, highly ordered planar structures with extended π-systems that emit blue light. wikipedia.org

In the formation of framework polymers, benzene-1,2,4,5-tetrol often acts as a linear monomer. nih.gov An example is its combination with a boronic acid-containing porphyrin to create a two-dimensional square-pored boronate ester COF. nih.gov This material can be integrated into a thin film for use in field-effect transistors. nih.gov Furthermore, it has been used as a linker in the creation of hafnium- and zirconium-containing coordination polymers with water sorption properties. nih.gov

The mechanism of these polymerization reactions typically involves condensation, where a small molecule, such as water, is eliminated as the monomer units link together. The hydroxyl groups of benzene-1,2,4,5-tetrol are the reactive sites for these condensation reactions.

Applications and Design Principles in Materials Science and Supramolecular Chemistry

Benzene-1,2,4,5-tetrol as a Monomer in Polymer Synthesis

In recent years, benzene-1,2,4,5-tetrol has gained significant traction as a versatile monomer for the creation of a range of polymeric structures, including framework polymers, coordination polymers, and covalent organic frameworks (COFs). nih.goviucr.org Its ability to act as a linker or building unit enables the construction of materials with tailored properties for various applications.

Benzene-1,2,4,5-tetrol has been widely employed in the synthesis of framework polymers, where it often serves as a linear monomer connecting other structural units. nih.goviucr.org This role is crucial in building extended, porous, or layered structures with specific functionalities. The hydroxyl groups of benzene-1,2,4,5-tetrol can readily undergo reactions, such as esterification or etherification, to form robust covalent bonds with other monomers, leading to the formation of stable polymeric frameworks. The functionalization of these polymers can be achieved either by modifying the benzene-1,2,4,5-tetrol monomer prior to polymerization or by post-synthetic modification of the resulting polymer. This allows for the introduction of specific chemical groups that can tune the material's properties, such as its solubility, thermal stability, or affinity for certain molecules.

Coordination polymers are a class of materials formed by the self-assembly of metal ions and organic ligands. Benzene-1,2,4,5-tetrol, with its multiple hydroxyl groups, can act as an effective organic linker, coordinating to metal centers to form one-, two-, or three-dimensional networks. nih.goviucr.org A notable application of these materials is in the development of coordination polymers with specific sorption properties.

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with well-defined structures, synthesized from organic building blocks through strong covalent bonds. chemrxiv.org Benzene-1,2,4,5-tetrol has emerged as a key monomer in the fabrication of COFs due to its rigid structure and ability to form predictable and robust networks. nih.goviucr.orgnih.gov

A significant example involves the combination of benzene-1,2,4,5-tetrol with a boronic acid-containing porphyrin. nih.goviucr.org This reaction leads to the formation of a two-dimensional, square-pored boronate ester covalent organic framework. nih.goviucr.org The resulting COF can be fabricated into a thin film, which has been successfully integrated into a field-effect transistor, showcasing its potential for advanced electronic applications. nih.goviucr.org The ordered porosity and high surface area of COFs derived from benzene-1,2,4,5-tetrol also make them promising candidates for applications in gas storage and separation. chemrxiv.org

| Polymer Type | Monomers/Components | Key Feature/Application |

| Framework Polymer | Benzene-1,2,4,5-tetrol and other structural units | Acts as a linear monomer for extended structures. |

| Coordination Polymer | Benzene-1,2,4,5-tetrol, Hafnium/Zirconium ions | Exhibits specific water sorption properties. nih.goviucr.org |

| Covalent Organic Framework (COF) | Benzene-1,2,4,5-tetrol, Boronic acid-containing porphyrin | Forms a thin film for integration into field-effect transistors. nih.goviucr.org |

Integration into Supramolecular Assemblies

Beyond its role in forming covalently linked polymers, benzene-1,2,4,5-tetrol is also a valuable component in the construction of supramolecular assemblies. nih.goviucr.org These are complex chemical systems held together by non-covalent interactions, such as hydrogen bonding and π-π stacking. The four hydroxyl groups on the benzene-1,2,4,5-tetrol molecule are excellent hydrogen bond donors and acceptors, facilitating the formation of intricate and extended hydrogen-bonded networks. nih.govnih.govresearchgate.net

The crystal structure of benzene-1,2,4,5-tetrol reveals extensive intermolecular hydrogen bonding between molecules. nih.govnih.govresearchgate.net Furthermore, the aromatic nature of the benzene (B151609) ring allows for π-π stacking interactions, which also play a crucial role in the organization of these supramolecular structures. nih.govresearchgate.net This ability to form predictable and stable non-covalent interactions makes benzene-1,2,4,5-tetrol a useful building block for designing complex, self-assembled materials with potential applications in areas like molecular recognition and host-guest chemistry. nih.goviucr.org

Utilization as a Molecular Scaffold for Complex Organic Structures and Ligands

The rigid and well-defined geometry of the benzene-1,2,4,5-tetrol core makes it an excellent molecular scaffold for the synthesis of more complex organic molecules and ligands. nih.goviucr.org By chemically modifying the hydroxyl groups, a variety of functionalities can be introduced, leading to the creation of tailored molecules for specific purposes.

A significant application of benzene-1,2,4,5-tetrol as a molecular scaffold is in the design of phosphorus-containing ligands for transition metal catalysis. nih.goviucr.org For example, novel cyclodiphosphazane derivatives have been synthesized using a 1,2,4,5-tetrahydroxybenzene backbone. rsc.orgresearchgate.net These ligands, which feature a rigid aromatic core and multiple phosphorus donor atoms, can coordinate to transition metals such as ruthenium, rhodium, palladium, and gold. rsc.org

Scaffolds for Bridging Metal Centers in Coordination Complexes

The benzene-1,2,4,5-tetrol scaffold is a versatile building block, or linker, for the synthesis of coordination polymers and metal-organic frameworks (MOFs). nih.goviucr.org Its four hydroxyl groups can be deprotonated to act as potent coordination sites, bridging multiple metal centers to create extended one-, two-, or three-dimensional networks. The geometry of the hydroxyl groups allows the scaffold to function as a linear monomer, connecting other structural units in a predictable manner. nih.goviucr.org

The deprotonated form of benzene-1,2,4,5-tetrol can coordinate to metal ions in various modes. This versatility, combined with the use of different metal ions, allows for the precise engineering of network topologies and properties. For instance, researchers have successfully used this scaffold to create coordination polymers with zirconium and hafnium, which exhibit interesting water sorption properties. nih.goviucr.org

In a notable example of leveraging this scaffold, it was functionalized with cyclodiphosphazane units. The resulting ligand, [{((μ-N(tBu)P)2)2(μ-C6H2O4)}], was used to synthesize tetranuclear complexes with various transition metals, including ruthenium, rhodium, palladium, and gold. In these structures, the ligand adopts a bridged bidentate coordination mode, linking the metal centers. rsc.org This demonstrates the capacity of the modified benzene-1,2,4,5-tetrol scaffold to organize multiple metal fragments into discrete, high-nuclearity complexes. rsc.org

The related molecule, benzene-1,2,4,5-tetracarboxylic acid, which has a similar substitution pattern, has also been widely used to build 3D coordination polymers with metals like cobalt and zinc. rsc.org These materials often exhibit interesting properties, such as luminescence, highlighting the potential of this substitution pattern for creating functional materials. rsc.orgrsc.org

Table 1: Examples of Coordination Complexes Utilizing Benzene-1,2,4,5-tetrol Derivatives

| Ligand Scaffold | Metal Center(s) | Resulting Structure Type | Key Feature/Property |

| Benzene-1,2,4,5-tetrol | Zirconium (Zr), Hafnium (Hf) | Coordination Polymer | Water sorption properties nih.goviucr.org |

| Benzene-1,2,4,5-tetrol functionalized with cyclodiphosphazane | Ruthenium (Ru), Rhodium (Rh), Palladium (Pd), Gold (Au) | Tetranuclear Complex | Bridged bidentate coordination rsc.org |

| Benzene-1,2,4,5-tetracarboxylic acid | Cobalt (Co), Zinc (Zn) | 3D Coordination Polymer | Luminescence rsc.orgrsc.org |

Application of Polyhydroxylated Benzene Scaffolds in Inhibitor Design

Polyhydroxylated aromatic compounds, including scaffolds like benzene-1,2,4,5-tetrol, are of significant interest in the design of enzyme inhibitors. The hydroxyl groups are crucial for activity, as they can form hydrogen bonds with amino acid residues in the active site of an enzyme, leading to inhibition. nih.govnih.gov The number and position of these hydroxyl groups can significantly influence the binding affinity and selectivity of the inhibitor. nih.gov

This principle is widely applied in drug discovery. For example, flavonoids, which feature a polyhydroxylated benzo-γ-pyrone structure, are known to inhibit enzymes like cytochrome P450 3A4 (CYP3A4). nih.gov Studies have shown that vicinal hydroxyl groups (hydroxyls on adjacent carbons) are often pivotal for the molecule's positioning and stabilization within the enzyme's catalytic site. nih.gov Baicalein and scutellarein, with IC₅₀ values of 15 µM and 19 µM respectively against CYP3A4, exemplify the effectiveness of this structural motif. nih.gov

Similarly, polyhydroxy-functionalized acridine (B1665455) derivatives have been synthesized and shown to inhibit α-glucosidase and α-amylase, enzymes relevant to the management of type 2 diabetes. researchgate.net The design strategy involves leveraging the multiple hydroxyl groups to interact with the enzyme's active site. The ability of these compounds to inhibit α-glucosidase more effectively than α-amylase suggests they could be valuable for managing post-meal high blood sugar. researchgate.net

The design of tyrosinase inhibitors, relevant for medicine and cosmetics, also utilizes polyhydroxylated scaffolds. Chalcone derivatives with hydroxyl groups on their aromatic rings have shown potent inhibitory activity. nih.gov The hydroxyl groups are thought to chelate the copper ions present in the tyrosinase active site, a mechanism that could be mimicked by scaffolds like benzene-1,2,4,5-tetrol. For example, a chalcone-like compound, C2, was found to be a competitive inhibitor of mushroom tyrosinase with an IC₅₀ value of 8.8 μM, slightly better than the standard inhibitor kojic acid (IC₅₀ = 9.7 μM). nih.gov

Table 2: Examples of Polyhydroxylated Scaffolds as Enzyme Inhibitors

| Scaffold/Derivative Class | Target Enzyme | Example Compound | Measured Activity (IC₅₀) |

| Flavonoids (Flavones) | Cytochrome P450 3A4 (CYP3A4) | Baicalein | 15 ± 5 µM nih.gov |

| Flavonoids (Flavones) | Cytochrome P450 3A4 (CYP3A4) | Scutellarein | 19 ± 7 µM nih.gov |

| Flavonoids (Flavonols) | Cytochrome P450 3A4 (CYP3A4) | Quercetin | 23 ± 5 µM nih.gov |

| Chalcone-like Analogs | Mushroom Tyrosinase | Compound C2 | 8.8 µM nih.gov |

| Benzene sulfonamide-piperazine hybrids | α-Glucosidase | Compound 3 | 1.000 mM nih.gov |

| Benzimidazole-iminosugars | β-Glucosidase | Compound 6d | 0.03 µM researchgate.net |

The consistent finding across these studies is that the presence and specific arrangement of hydroxyl groups on an aromatic core are a foundational principle in designing effective enzyme inhibitors. researchgate.net The benzene-1,2,4,5-tetrol structure, with its dense arrangement of hydroxyl groups, represents a valuable scaffold for further exploration in this field.

Theoretical and Computational Investigations of Benzene 1,2,4,5 Tetrol and Its Derivatives

Quantum Chemical Calculations on Molecular Structure and Conformation

Quantum chemical calculations, corroborated by experimental crystallographic data, have provided a precise understanding of the molecular structure of benzene-1,2,4,5-tetrol. The crystal structure was determined at a low temperature of 120 K, revealing that it crystallizes in the triclinic space group P-1. ontosight.ainih.govresearchgate.net A notable feature of its solid-state structure is the presence of four independent molecules in the asymmetric unit, labeled as A, B, C, and D. researchgate.net

The presence of four hydroxyl (-OH) groups on the benzene (B151609) ring dictates the molecule's conformation and its potential for intermolecular interactions. ontosight.ai These groups render the compound highly reactive and capable of forming extensive hydrogen bond networks, a key feature in its use as a building block for larger structures. nih.gov The analysis of its structure is fundamental for the synthetic chemistry community, particularly for its application as a linear monomer in the synthesis of framework polymers. nih.gov

Computational Studies of Intermolecular Interactions within Benzene-1,2,4,5-tetrol Aggregates (e.g., π–π Stacking, Hydrogen Bonding)

Computational analysis of the crystal structure reveals significant intermolecular forces that govern the aggregation of benzene-1,2,4,5-tetrol molecules. These interactions are primarily π–π stacking and an extensive network of hydrogen bonds.

π–π Stacking: In the crystal lattice, each of the four symmetry-unique molecules forms π–π stacks upon itself. ontosight.ainih.govresearchgate.net This results in four distinct π–π stacking interactions. The centroid-to-centroid distances between the stacked aromatic rings are approximately 3.7474 Å, while the perpendicular distances between the molecular planes vary for each unique molecule, indicating a slightly offset arrangement. researchgate.net

Table 1: π–π Stacking Interaction Distances in Benzene-1,2,4,5-tetrol Crystal

| Interacting Molecules | Centroid-to-Plane Distance (Å) |

| Molecule A on Molecule A | 3.4457 (7) |

| Molecule B on Molecule B | 3.5166 (8) |

| Molecule C on Molecule C | 3.5653 (8) |

| Molecule D on Molecule D | 3.5653 (8) |

This table is interactive. You can sort and filter the data.

Table 2: Selected Hydrogen-Bond Geometry in Benzene-1,2,4,5-tetrol Crystal

| Donor–H···Acceptor | D–H (Å) | H···A (Å) | D···A (Å) | D–H···A (°) |

| O4A–H4A···O4C | 0.85 (2) | 1.89 (2) | 2.715 (2) | 163 (2) |

| O4B–H4B···O4D | 0.86 (2) | 1.88 (2) | 2.708 (2) | 163 (3) |

| O4C–H4C···O4B | 0.86 (2) | 1.85 (2) | 2.702 (2) | 167 (2) |

| O4D–H4D···O5B | 0.86 (2) | 1.85 (2) | 2.6425 (19) | 154 (2) |

| O5A–H5A···O5D | 0.83 (2) | 1.95 (2) | 2.7562 (18) | 162 (2) |

| O5B–H5B···O5A | 0.84 (2) | 1.80 (2) | 2.633 (2) | 169 (2) |

| O5C–H5C···O4A | 0.83 (2) | 2.04 (2) | 2.8376 (16) | 161 (2) |

| O5D–H5D···O5C | 0.85 (2) | 2.03 (2) | 2.8796 (19) | 175 (2) |

This table is interactive. You can sort and filter the data based on bond lengths and angles.

Elucidation of Reaction Mechanisms via Computational Chemistry

Benzene-1,2,4,5-tetrol is widely utilized as a precursor and monomer in the synthesis of more complex molecules, including phosphorous-containing ligands, coordination polymers, and covalent organic frameworks. nih.gov For instance, it serves as a key reactant in the formation of thin-film covalent organic frameworks when combined with boronic acid-containing porphyrins. nih.gov While its synthetic applications are well-documented, detailed computational studies specifically elucidating the step-by-step mechanisms of these reactions are not extensively available in the reviewed literature. Algorithmic approaches for exploring potential energy surfaces and reaction pathways exist in computational chemistry, but their specific application to the reaction networks of benzene-1,2,4,5-tetrol has not been prominently reported.

Electronic Structure Analysis and Reactivity Prediction

The electronic structure of benzene-1,2,4,5-tetrol is characterized by a benzene ring substituted with four electron-donating hydroxyl groups. This configuration results in high electron density within the aromatic ring, which in turn predicts high reactivity towards electrophilic reagents. ontosight.ai This inherent reactivity makes it an excellent building block for polymerization and the synthesis of various functional materials. nih.gov

While direct computational analyses such as predicted collision cross section values for different adducts of the molecule are available, comprehensive theoretical studies on its electronic structure to predict specific reaction outcomes or to quantify its reactivity parameters are not widely detailed in the current body of scientific literature. uni.lu The known utility of benzene-1,2,4,5-tetrol in forming complex structures stems from these favorable electronic properties, which allow it to act as a versatile linker and precursor. nih.gov

Analytical Methodologies for Polyhydroxylated Benzene 1,2,4,5 Tetrol and Its Derivatives in Complex Matrices

Advanced Extraction Techniques for Polyhydroxylated Aromatic Compounds from Diverse Samples

The effective isolation of polyhydroxylated aromatic compounds like benzene-1,2,4,5-tetrol from intricate sample matrices is a critical first step in their analysis. Traditional methods such as liquid-liquid extraction (LLE) and solid-phase extraction (SPE) have been widely used but are often hampered by the need for large solvent volumes and multiple, time-consuming steps. nih.govencyclopedia.pub Modern analytical chemistry has moved towards miniaturized and more efficient techniques that align with the principles of green chemistry, reducing solvent consumption and sample preparation time. nih.govencyclopedia.pub

Advanced extraction techniques that have shown promise for aromatic compounds, and by extension could be adapted for polyhydroxylated species, include:

Dispersive Solid-Phase Extraction (d-SPE): This technique involves the dispersal of a small amount of sorbent material directly into the sample solution, providing a large surface area for rapid analyte adsorption. nih.govencyclopedia.pub

Magnetic Solid-Phase Extraction (MSPE): In MSPE, magnetic nanoparticles are functionalized to selectively bind target analytes. nih.govencyclopedia.pub After extraction, the nanoparticles can be easily and rapidly separated from the sample matrix using an external magnetic field. nih.govencyclopedia.pub

Stir Bar Sorptive Extraction (SBSE): A magnetic stir bar coated with a sorbent material is used to extract analytes from a liquid sample. nih.govencyclopedia.pub This method offers high enrichment factors due to the large volume of the sorbent phase. nih.govencyclopedia.pub

Fabric Phase Sorptive Extraction (FPSE): This technique utilizes a flexible fabric substrate coated with a sorbent, which can be directly immersed in the sample for extraction. nih.govencyclopedia.pub

The choice of extraction method and sorbent material is critical and depends on the specific properties of the analyte and the complexity of the sample matrix. For highly polar compounds like benzene-1,2,4,5-tetrol, hydrophilic or mixed-mode sorbents are often required to achieve efficient extraction.

Quantitative Analytical Strategies for Benzene-1,2,4,5-tetrol and its Acetylated Forms

Once extracted, the quantitative analysis of benzene-1,2,4,5-tetrol and its acetylated derivatives requires sensitive and selective analytical techniques. The inherent properties of these molecules, particularly the presence of hydroxyl groups, influence the choice of the most suitable analytical approach.

For the parent compound, benzene-1,2,4,5-tetrol, its polyhydroxylated nature makes it amenable to techniques that can handle polar, non-volatile compounds. High-Performance Liquid Chromatography (HPLC) is a primary tool for its separation and quantification. nih.govresearchgate.net

Acetylation of the hydroxyl groups in benzene-1,2,4,5-tetrol creates less polar derivatives. This derivatization step is often necessary for analysis by Gas Chromatography (GC), as it increases the volatility and thermal stability of the analyte. The resulting acetylated forms can then be separated and quantified using standard GC methods.

Interactive Data Table: Comparison of Analytical Techniques for Benzene-1,2,4,5-tetrol and its Derivatives

| Analytical Technique | Target Analyte | Derivatization Required | Typical Detector | Key Advantages |

| HPLC | Benzene-1,2,4,5-tetrol | No | UV, FLD, DAD | Suitable for polar, non-volatile compounds. nih.govhplc.euwur.nl |

| GC | Acetylated Benzene-1,2,4,5-tetrol | Yes (Acetylation) | FID, MS | High resolution and sensitivity for volatile compounds. nih.govencyclopedia.pub |

Hyphenated Analytical Techniques for Comprehensive Characterization (e.g., GC-MS, HPLC-UV/FLD)

For unambiguous identification and accurate quantification, especially at trace levels in complex matrices, hyphenated analytical techniques are indispensable. These methods combine the separation power of chromatography with the specificity of various detectors.

Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for the analysis of the acetylated derivatives of benzene-1,2,4,5-tetrol. GC separates the components of the mixture, and the mass spectrometer provides detailed structural information for each component, allowing for confident identification and quantification. nih.govencyclopedia.pub The use of in-cell cleanup techniques, such as adding an absorbent like alumina (B75360) to the extraction cell, can help eliminate interferences from lipids and other co-extracted compounds, leading to cleaner chromatograms. youtube.com

High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) or Fluorescence (HPLC-FLD) Detection: HPLC is the method of choice for the direct analysis of polar compounds like benzene-1,2,4,5-tetrol without the need for derivatization. nih.govresearchgate.net

HPLC-UV/DAD: A Diode Array Detector (DAD) can acquire the full UV-visible spectrum of the eluting compounds, aiding in peak identification and purity assessment. nih.govwur.nl

HPLC-FLD: A Fluorescence Detector (FLD) offers high sensitivity and selectivity for fluorescent compounds. nih.govhplc.euwur.nl Many polyhydroxylated aromatic compounds are naturally fluorescent or can be derivatized to be fluorescent, making HPLC-FLD a valuable tool for their trace analysis. researchgate.net The selection of appropriate excitation and emission wavelengths is crucial for optimizing sensitivity. hplc.eu

Interactive Data Table: Performance Characteristics of Hyphenated Techniques

| Technique | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Sample Preparation |

| HPLC-FLD/DAD (for aromatic pollutants) | 2 - 70 µg L⁻¹ (Mixture A) | 6 - 210 µg L⁻¹ (Mixture A) | Direct injection of aqueous samples possible. nih.govwur.nl |

| HPLC-FLD/DAD (for aromatic pollutants) | 290 µg L⁻¹ (Mixture B) | 980 µg L⁻¹ (Mixture B) | Direct injection of aqueous samples possible. nih.govwur.nl |

Note: The provided LOD and LOQ values are for representative aromatic pollutants and serve as an illustration of the performance of HPLC-FLD/DAD. Actual values for benzene-1,2,4,5-tetrol and its derivatives would need to be determined experimentally.

The development of robust analytical methodologies, encompassing advanced extraction and sensitive hyphenated techniques, is fundamental for understanding the environmental fate, metabolic pathways, and potential applications of benzene-1,2,4,5-tetrol and its derivatives.

Future Research Directions and Emerging Applications

Development of Novel and Sustainable Synthetic Routes for Benzene-1,2,4,5-tetrol and its Acetate (B1210297) Derivatives

The advancement of applications for benzene-1,2,4,5-tetrol and its derivatives is intrinsically linked to the development of efficient and environmentally benign synthetic methodologies. Current laboratory-scale synthesis often involves the reduction of 2,5-dihydroxy-1,4-benzoquinone (B104904). nih.goviucr.org For instance, a reported method involves the use of tin metal powder in hydrochloric acid, which, while effective, utilizes a heavy metal, raising concerns about sustainability and environmental impact. nih.gov Another patented method describes the catalytic hydrogenation of 2,5-dihydroxy-p-benzoquinone over a hydrogenation catalyst in a mutual solvent, achieving yields of 70 to 90 mole percent. google.com

Future research is expected to focus on "green" chemistry principles to mitigate these issues. The exploration of enzymatic or chemo-enzymatic routes could offer highly selective and environmentally friendly alternatives. Biocatalysis, for example, could enable the synthesis under mild conditions, reducing energy consumption and waste generation.

Furthermore, the development of novel catalytic systems is a promising avenue. The use of earth-abundant and non-toxic metal catalysts for the hydrogenation or other reduction methods would represent a significant step towards sustainability. Flow chemistry is another area that could revolutionize the synthesis of these compounds, offering better control over reaction parameters, improved safety, and easier scalability.

The synthesis of acetate derivatives of benzene-1,2,4,5-tetrol, which is crucial for tuning its properties, also warrants further investigation. While standard acetylation procedures are likely applicable, the development of selective and high-yielding methods will be essential for creating specific, functional molecules for various applications.

Exploration of Advanced Functional Materials Based on Benzene-1,2,4,5-tetrol Scaffolds

The symmetrical and multifunctional nature of the benzene-1,2,4,5-tetrol scaffold makes it an ideal candidate for the construction of a wide array of advanced functional materials. nih.goviucr.orgresearchgate.net Its ability to act as a multidentate ligand or monomer has already been demonstrated in the formation of coordination polymers and Covalent Organic Frameworks (COFs).

Coordination Polymers and Metal-Organic Frameworks (MOFs): Benzene-1,2,4,5-tetrol can act as a linker to connect metal ions, forming extended one-, two-, or three-dimensional structures. nih.goviucr.org These materials can exhibit interesting properties such as porosity, which is valuable for gas storage and separation, and water sorption capabilities. nih.goviucr.org For example, hafnium- and zirconium-containing coordination polymers have been synthesized using benzene-1,2,4,5-tetrol as a linker. nih.goviucr.org

Covalent Organic Frameworks (COFs): The use of benzene-1,2,4,5-tetrol as a monomer in the synthesis of COFs is a particularly exciting area of research. nih.goviucr.org These materials are characterized by their high porosity, low density, and exceptional thermal stability. A notable example is the creation of a two-dimensional square-pored boronate ester COF by combining benzene-1,2,4,5-tetrol with a boronic acid-containing porphyrin. nih.goviucr.org This COF could be integrated into a thin film and used in a field-effect transistor, highlighting the potential of these materials in electronics. nih.goviucr.org

The introduction of acetate groups onto the benzene-1,2,4,5-tetrol scaffold before polymerization could provide a strategy to fine-tune the properties of the resulting materials. The acetate groups could influence the solubility of the monomer, the morphology of the resulting polymer, and the electronic properties of the final material.

Integration with Nanoscience and Nanotechnology for Hybrid Systems

The integration of benzene-1,2,4,5-tetrol-based materials with nanoscience and nanotechnology opens up possibilities for the creation of novel hybrid systems with synergistic properties. The inherent self-assembly capabilities of benzene-1,2,4,5-tetrol, driven by hydrogen bonding and π-π stacking interactions, make it an excellent molecule for bottom-up nanofabrication. nih.goviucr.orgresearchgate.net

Hybrid Nanomaterials: Future research could focus on combining benzene-1,2,4,5-tetrol-based COFs or MOFs with other nanomaterials, such as metallic nanoparticles, quantum dots, or carbon nanotubes. This could lead to multifunctional materials with applications in catalysis, sensing, and optoelectronics. For instance, encapsulating catalytically active nanoparticles within the pores of a benzene-1,2,4,5-tetrol-based MOF could enhance their stability and selectivity.

Surface Functionalization: The hydroxyl groups of benzene-1,2,4,5-tetrol can be used to functionalize the surfaces of various nanomaterials. This could be used to improve their dispersibility in different solvents, to introduce specific recognition sites for sensing applications, or to facilitate their integration into larger device architectures.

The use of acetate derivatives in this context could provide a protective group strategy during the synthesis of hybrid materials, with the acetate groups being removed later to expose the reactive hydroxyl groups for further functionalization.

Computational Design and Prediction of Novel Materials and Reactivity Profiles

Computational modeling is poised to play a pivotal role in accelerating the discovery and design of new materials based on the benzene-1,2,4,5-tetrol scaffold. Density Functional Theory (DFT) and other molecular modeling techniques can be employed to predict the structural, electronic, and reactive properties of both the monomer and the resulting polymers.

Predicting Material Properties: The recently determined crystal structure of benzene-1,2,4,5-tetrol provides a crucial benchmark for validating computational models. iucr.orgresearchgate.netrsc.org These models can then be used to predict the properties of yet-to-be-synthesized materials. For example, computational screening could identify the most promising metal ions or organic linkers to combine with benzene-1,2,4,5-tetrol to achieve desired properties, such as high gas uptake or specific electronic band gaps.

Understanding Reactivity: Conceptual DFT can be used to predict the reactivity of benzene-1,2,4,5-tetrol and its derivatives. By calculating reactivity descriptors, researchers can understand which sites on the molecule are most susceptible to electrophilic or nucleophilic attack, guiding the design of new synthetic routes and functionalization strategies.

In Silico Design of Functional Materials: The ultimate goal is the in silico design of novel materials with tailored functionalities. For example, computational methods could be used to design a benzene-1,2,4,5-tetrol-based COF with a specific pore size and chemical environment for the selective capture of a particular gas molecule. The impact of derivatization, such as acetylation, on the electronic structure and reactivity can also be modeled to guide the synthesis of materials with enhanced performance.

Expanding the Scope of Derivatization and Functionalization Strategies

The four hydroxyl groups of benzene-1,2,4,5-tetrol offer a rich platform for a wide range of derivatization and functionalization reactions, enabling the fine-tuning of its properties and the creation of a diverse library of new molecules and materials. nih.goviucr.org

Ether and Ester Formation: Beyond simple acetate esters, a variety of other ester and ether derivatives can be synthesized. The attachment of long alkyl chains, for example, could be used to create liquid crystalline materials. The introduction of photo-responsive or electroactive groups through ether or ester linkages could lead to the development of smart materials that respond to external stimuli.

Phosphorous-Containing Ligands: Benzene-1,2,4,5-tetrol has been used to access phosphorous-containing ligands for transition-metal complexes. nih.goviucr.org Further exploration of this chemistry could lead to new catalysts for a variety of organic transformations.

Polymerization: As a tetra-functional monomer, benzene-1,2,4,5-tetrol can be used to create highly cross-linked polymers with high thermal stability and mechanical strength. The choice of co-monomers and the polymerization conditions will have a significant impact on the properties of the resulting materials.

The development of selective functionalization strategies, where only one, two, or three of the hydroxyl groups are modified, will be crucial for creating complex and highly functional molecules. This will require a deep understanding of the relative reactivity of the different hydroxyl groups and the development of sophisticated synthetic methodologies.

Q & A

Basic Research Questions

Q. What experimental techniques are critical for characterizing the molecular structure of benzene-1,2,4,5-tetrol?

- Answer: The molecular structure of benzene-1,2,4,5-tetrol can be resolved using single-crystal X-ray diffraction , which reveals hydrogen-bonded columns and intermolecular distances (e.g., 3.364–3.453 Å in its monohydrate form) . Computational tools like molecular modeling software complement experimental data by predicting 3D arrangements and hydroxyl group orientations . For solution-phase analysis, NMR spectroscopy (e.g., H and C) identifies proton environments and hydrogen bonding patterns.

Q. How is benzene-1,2,4,5-tetrol synthesized, and what are common precursors?

- Answer: A key method involves oxidation of 2,5-dihydroxy-1,4-benzoquinone derivatives. For example, acetic acid/sodium nitrite systems can act as mild oxidizers to preserve hydroxyl group integrity . Regioselective protection/deprotection strategies (e.g., silylation or acetylation) are often employed to avoid side reactions during synthesis .

Advanced Research Questions

Q. What methodological challenges arise when incorporating benzene-1,2,4,5-tetrol into covalent organic frameworks (COFs)?

- Answer: The ortho-hydroxyl groups of benzene-1,2,4,5-tetrol enable dynamic covalent bonding (e.g., boronate ester formation), but steric hindrance can limit framework dimensionality. To address this, solvothermal conditions (e.g., mesitylene/dioxane mixtures) are used to enhance crystallinity, as demonstrated in 2D COFs integrated into field-effect transistors . Gas adsorption studies (e.g., N at 77 K) and PXRD refinement validate pore uniformity and stability .

Q. How can researchers resolve contradictions in catalytic activity data for benzene-1,2,4,5-tetrol-derived coordination polymers?

- Answer: Discrepancies often stem from metal-ligand coordination variability (e.g., hafnium vs. zirconium nodes). Systematic density functional theory (DFT) calculations can predict binding energies and active sites, while in situ IR spectroscopy monitors reaction intermediates. For example, Poschmann et al. (2021) linked water sorption properties to metal-oxo cluster geometry .

Q. What strategies optimize the regioselective functionalization of benzene-1,2,4,5-tetrol for pharmaceutical applications?

- Answer: Protecting group chemistry (e.g., tert-butyldimethylsilyl for hydroxyl groups) enables selective modification at specific positions. Kinetic vs. thermodynamic control in reactions (e.g., alkylation or acylation) is assessed using HPLC-MS to track product distributions. Pandey et al. (2019) demonstrated this in synthesizing phosphorous-containing ligands for transition-metal catalysts .

Key Research Findings

- Benzene-1,2,4,5-tetrol’s four hydroxyl groups facilitate diverse coordination modes in MOFs, with applications in gas storage and catalysis .

- Acetic acid derivatives (e.g., 2,4,5-trichlorophenoxy acetic acid) are structurally analogous but exhibit distinct reactivity due to electron-withdrawing substituents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.